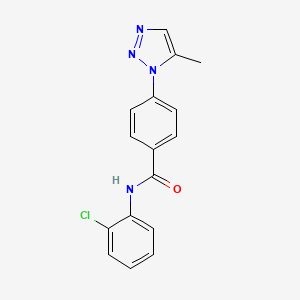

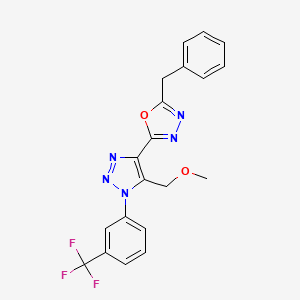

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

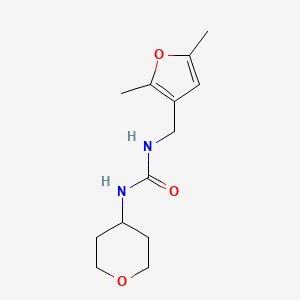

“N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a compound that belongs to a class of molecules known as 1H-1,2,3-triazole analogs . These analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The first step employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD). The reaction afforded the expected compound in 86% yield .Molecular Structure Analysis

The molecular structure of this compound includes a 1H-1,2,3-triazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . This moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Mitsunobu reaction and the Suzuki–Miyaura cross-coupling reaction . These reactions are commonly used in organic chemistry for the synthesis of various compounds.科学的研究の応用

Synthesis and Biological Activities

- Antifungal Activity : Certain benzotriazole compounds, closely related to the specified chemical, demonstrated antifungal activities (Xu et al., 2006).

Biochemical Applications

- Enzyme Inhibition : Novel heterocyclic compounds derived from a similar triazole structure were found to inhibit lipase and α-glucosidase, suggesting potential applications in metabolic studies (Bekircan et al., 2015).

Chemical Structure and Properties

- Structural Analysis : Research on structurally similar compounds provided insights into molecular conformations and bond angles, which are crucial for understanding chemical interactions and reactivity (Peeters et al., 1993).

Material Science

- Tetrel Bonding Interactions : The synthesis and analysis of triazole derivatives with α-ketoester functionality revealed insights into π-hole tetrel bonding interactions, which are significant in the field of crystal engineering and material science (Ahmed et al., 2020).

Pharmaceutical Research

Antioxidant Properties : Some triazole derivatives showed promising antioxidant and antiradical activities, indicating potential pharmaceutical applications (Bekircan et al., 2008).

Antimicrobial Activities : Research on triazole derivatives also revealed antimicrobial properties, suggesting possible use in combating bacterial and fungal infections (Bektaş et al., 2007).

Anticancer Evaluation : Some benzamide derivatives with triazole structure were evaluated for their anticancer activities against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Radiochemistry

- Tritium Labeling : A related compound with benzamide functionality was successfully labeled with tritium, which is significant in the development of radiopharmaceuticals (Hong et al., 2015).

作用機序

The compounds synthesized, including “N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide”, have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

将来の方向性

特性

IUPAC Name |

N-(2-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)13-8-6-12(7-9-13)16(22)19-15-5-3-2-4-14(15)17/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJSTZRLOFEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)

![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)

![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)